N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide
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Overview
Description
N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide typically involves the reaction of 3-hydroxy-1-methyl-2-pyrrolidinone with 2-bromoacetophenone under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidinone ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.
Scientific Research Applications
N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide derivatives: These compounds have similar structures but with different substituents on the phenyl or pyrrolidinone rings.
Phenylacetamide derivatives: Compounds with variations in the acetamide moiety or additional functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidinone ring and a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
62209-20-5 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-11-6-4-3-5-10(11)13(18)7-8-15(2)12(13)17/h3-6,18H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
UDQBLCGXOBHSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2(CCN(C2=O)C)O |
Origin of Product |
United States |
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